molecular formula C5H6N2O3 B027697 Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate CAS No. 19703-94-7

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

Cat. No. B027697
CAS RN: 19703-94-7
M. Wt: 142.11 g/mol
InChI Key: VTVKCTLIAIEYQX-UHFFFAOYSA-N
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Description

"Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate" is a compound associated with a family of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse chemical reactions and properties, making them subjects of interest in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of oxadiazole derivatives, including those similar to "Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate," often involves strategies like the cyclization of nitro compounds or amidoximes. A novel approach includes the copper-catalyzed cascade annulation of amidines and methylarenes, demonstrating a straightforward protocol to prepare oxadiazoles from readily available starting materials, employing inexpensive copper catalysts and green oxidants for an atom- and step-economy process (Guo et al., 2015).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized using techniques such as X-ray crystallography, revealing details about their crystalline forms and densities. For example, the crystal and molecular structures of related oxadiazole compounds have been determined, showing significant structural details that contribute to their unique properties (Willer et al., 2013).

Chemical Reactions and Properties

Oxadiazoles undergo various chemical reactions, including nitrosation, which leads to the formation of 5-substituted-1,2,4-oxadiazole-3-carboxylates, demonstrating the versatility of these compounds in chemical synthesis (Kmetič & Stanovnik, 1995). Furthermore, the reactivity towards lithiation and subsequent transformations highlights the reactive nature of methyl-substituted oxadiazoles, providing pathways for the synthesis of various derivatives (Micetich, 1970).

Physical Properties Analysis

The physical properties, such as melting points and decomposition temperatures, of oxadiazole derivatives, are critical in assessing their potential applications. Compounds based on oxadiazole structures show moderate decomposition temperatures and are characterized by their melting points, thermal stabilities, and sensitivities, indicating their suitability for specific applications, such as in energetic materials (Yu et al., 2017).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives are influenced by their structural features. Studies involving detailed structural, electronic, and spectroscopic analyses, including density functional theory (DFT) calculations, provide insights into the electronic structure, spectral features, and hydrogen bonding of these compounds. Such studies are fundamental in understanding the behavior of oxadiazole derivatives in various chemical environments and their potential applications in material science and organic electronics (Singh et al., 2019).

Scientific Research Applications

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate falls within the broader class of 1,2,4-oxadiazoles, a group of compounds with significant pharmacological and biological activities. These heterocyclic compounds, including both 1,2,4-oxadiazoles and their related 1,3,4-oxadiazoles, have been extensively researched for their diverse bioactivities and potential therapeutic applications.

Synthetic Routes and Biological Significance

The synthesis of 1,2,4-oxadiazoles primarily involves reactions between primary amidoximes and acylating agents. This method, along with others such as 1,3-dipolar cycloaddition, forms a foundation for the creation of a vast array of 1,2,4-oxadiazoles with significant biological roles (Kayukova, 2005). The structural diversity of 1,2,4-oxadiazoles enables their application in various therapeutic areas, including antibacterial, anti-inflammatory, antituberculous, anti-fungal, anti-diabetic, and anticancer activities (Wang et al., 2022).

Metal-Ion Sensing Applications

Aside from their biological activities, 1,3,4-oxadiazoles, a closely related class, show promise in the development of chemosensors, particularly for metal-ion detection. Their high photoluminescent quantum yield and excellent thermal and chemical stability make them suitable for creating sensitive and selective sensors for metal ions (Sharma et al., 2022).

Antiparasitic Agents

Furthermore, both 1,2,4- and 1,3,4-oxadiazoles have been identified as valuable scaffolds in the development of antiparasitic agents. Their structural versatility allows for the creation of compounds capable of treating parasitic infections effectively, highlighting the potential of oxadiazole derivatives in addressing global health challenges related to parasitic diseases (Pitasse-Santos et al., 2017).

Safety And Hazards

While specific safety and hazard information for “Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate” is not available, it’s generally advisable to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

The future directions for “Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate” and related compounds could involve further exploration of their potential as anti-infective agents . Additionally, their potential for inhibiting certain biological processes could be further investigated .

properties

IUPAC Name

methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-3-6-4(7-10-3)5(8)9-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVKCTLIAIEYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578243
Record name Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

CAS RN

19703-94-7
Record name Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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